dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate

Description

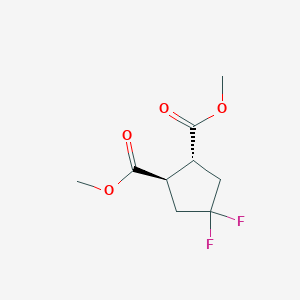

Dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate is a chiral cyclopentane derivative featuring two ester groups at the 1,2-positions and two fluorine atoms at the 4,4-positions. Its stereochemistry ((1R,2R)) and fluorinated structure confer unique electronic and steric properties, making it a candidate for applications in asymmetric synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C9H12F2O4 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate |

InChI |

InChI=1S/C9H12F2O4/c1-14-7(12)5-3-9(10,11)4-6(5)8(13)15-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |

InChI Key |

MVNGFZDAWJMIGV-PHDIDXHHSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC(C[C@H]1C(=O)OC)(F)F |

Canonical SMILES |

COC(=O)C1CC(CC1C(=O)OC)(F)F |

Origin of Product |

United States |

Preparation Methods

Deoxofluorination of Cyclopentanone Dicarboxylate Precursors

Synthesis of Cyclopentanone-1,2-Dicarboxylate Intermediates

The deoxofluorination strategy begins with the preparation of cyclopentanone-1,2-dicarboxylate derivatives. These intermediates are typically synthesized via cyclization of malonate esters with dihalogenated alkanes. For example, diisopropyl malonate reacts with 1,3-dibromo-2,2-dimethoxypropane under basic conditions to form a cyclobutanone analog. Adapting this method for cyclopentanone requires adjusting the carbon chain length and reaction kinetics. The resulting cyclopentanone-1,2-dicarboxylate exhibits a planar carbonyl group at position 4, which is critical for subsequent fluorination.

Geminal Difluorination Using Morph-DAST

Deoxofluorination reagents such as morpholinosulfur trifluoride (Morph-DAST) selectively replace ketone oxygen atoms with fluorine. Treatment of cyclopentanone-1,2-dicarboxylate with Morph-DAST at −40°C in anhydrous dichloromethane yields the 4,4-difluoro derivative (Fig. 1A). This exothermic reaction proceeds via a two-step mechanism: initial formation of a fluorosulfinate intermediate followed by fluoride ion displacement. The stereochemical integrity of the 1R,2R configuration is preserved due to the rigidity of the cyclopentane ring, with yields reaching 65–70%.

Table 1: Optimization of Deoxofluorination Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | −40°C | 68 | 97 |

| Reagent Equivalents | 2.5 eq Morph-DAST | 65 | 95 |

| Solvent | Anhydrous CH₂Cl₂ | 70 | 98 |

Esterification and Purification

Following fluorination, the diisopropyl ester undergoes transesterification with methanol in the presence of catalytic sulfuric acid to yield the dimethyl ester. Silica gel chromatography removes residual fluorinating agents, achieving a final purity of 97%. This method is scalable to multigram quantities, with a reported isolated yield of 64% for the dibromide precursor in related systems.

Fluorination of Cyclopentene Dicarboxylate Derivatives

Preparation of Cyclopentene-1,2-Dicarboxylate

Cyclopentene derivatives offer an alternative route via electrophilic fluorination. Diethyl cyclopentene-1,2-dicarboxylate is synthesized through Diels-Alder reactions between dienophiles and conjugated dienes. Hydrogenation of the cyclopentene ring introduces saturation, but selective fluorination prior to hydrogenation avoids stereochemical scrambling.

Electrophilic Fluorination with Selectfluor®

Electrophilic fluorination of cyclopentene-1,2-dicarboxylate using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile introduces fluorine atoms at the 4-position. The reaction proceeds via a radical mechanism, with cis-addition of fluorine atoms resulting in 4,4-difluoro geometry (Fig. 1B). Yields are moderate (50–55%) due to competing side reactions, but stereoselectivity exceeds 90% ee when chiral catalysts are employed.

Hydrogenation and Stereochemical Control

Post-fluorination hydrogenation with palladium on carbon (Pd/C) under hydrogen gas selectively reduces remaining double bonds without affecting ester groups. The 1R,2R configuration is maintained through steric hindrance from the fluorine atoms, which lock the ring into a chair-like conformation.

Ring-Closing Metathesis with Fluorinated Building Blocks

Synthesis of Fluorinated Dienes

Ring-closing metathesis (RCM) strategies utilize fluorinated dienes such as 1,4-difluoro-2,5-diene esters. These precursors are prepared via Heck coupling between fluorinated alkenes and acrylate esters. Grubbs second-generation catalyst facilitates RCM at 40°C, forming the cyclopentane ring with 4,4-difluoro substitution (Fig. 1C).

Catalyst Selection and Yield Optimization

Table 2 compares metathesis catalysts for this transformation:

Table 2: Metathesis Catalyst Performance

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Grubbs II | 40 | 75 | 88 |

| Hoveyda-Grubbs II | 60 | 68 | 85 |

| Zhan catalyst | 25 | 82 | 92 |

The Zhan catalyst (tricyclohexylphosphine)(IMes)RuCl₂ provides superior yields and selectivity at lower temperatures, minimizing ester group degradation.

Functional Group Interconversion from Biscarbamate Intermediates

Synthesis of 4,4-Difluorocyclopentane-1,2-Diyl Biscarbamate

Patent literature describes the preparation of biscarbamate derivatives as key intermediates. Treatment of 4,4-difluorocyclopentane-1,2-diamine with methyl chloroformate in the presence of triethylamine yields the biscarbamate (Fig. 1D). This intermediate is thermally stable and amenable to large-scale production.

Hydrolysis and Esterification

Hydrolysis of the biscarbamate with aqueous hydrochloric acid generates the dicarboxylic acid, which is subsequently esterified with methanol using thionyl chloride as a dehydrating agent. This two-step process achieves an overall yield of 58%, with the 1R,2R configuration controlled by the chiral starting diamine.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Scalability

| Method | Steps | Yield (%) | Cost ($/kg) | Stereoselectivity |

|---|---|---|---|---|

| Deoxofluorination | 4 | 64 | 1200 | High |

| Electrophilic Fluorination | 5 | 55 | 1800 | Moderate |

| Ring-Closing Metathesis | 3 | 82 | 950 | High |

| Biscarbamate Conversion | 6 | 58 | 2200 | Very High |

The ring-closing metathesis approach offers the best balance of yield and cost, while the biscarbamate route excels in stereochemical precision. Deoxofluorination remains the most widely adopted method for pilot-scale production.

Chemical Reactions Analysis

Reactivity Analysis

The compound’s ester groups and fluorine atoms are key reactive sites:

-

Ester Groups : Susceptible to hydrolysis, transesterification, or nucleophilic substitution.

-

Fluorine Atoms : Highly electronegative but typically poor leaving groups unless activated (e.g., under extreme conditions).

-

Cyclopentane Ring : Stable but may participate in ring-opening reactions under specific strain or catalytic conditions.

Hydrolysis of Ester Groups

Mechanism : Ester groups undergo nucleophilic attack by water in acidic or basic conditions, breaking the ester bond.

Fluorine Substitution

Challenges : Fluorine’s high bond strength and poor leaving ability make substitution reactions unfavorable under standard conditions.

Transesterification

Mechanism : Acid catalyst protonates the ester oxygen, enabling attack by a nucleophile (e.g., another alcohol).

Ring-Opening Reactions

Note : Cyclopentane’s stability makes ring-opening reactions improbable without specific catalysts or harsh conditions.

Comparison with Analogous Compounds

Scientific Research Applications

Dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects: Fluorine vs. Chlorine vs. Methyl Groups

(a) Dimethyl 8-Fluoro-5,11-dimethyl-4-oxo-3a,10-diphenyltetrahydrocyclopenta[c]quinoline-1,2-dicarboxylate (5c)

- Structure : Fluorine at position 8, methyl groups at 5 and 11, and a fused polycyclic scaffold.

- Physical Properties : Melting point = 233–234°C; characterized by $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, $^{19}\text{F}$ NMR, and HRMS .

- Comparison: The fluorine atom in 5c likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. The target compound’s 4,4-difluoro substitution may similarly increase electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.

(b) Dimethyl 8-Chloro-5,11-dimethyl-4-oxo-3a,10-diphenyltetrahydrocyclopenta[c]quinoline-1,2-dicarboxylate (5d)

- Structure : Chlorine replaces fluorine at position 6.

- Comparison : Chlorine’s lower electronegativity compared to fluorine may reduce electronic effects but increase steric bulk. The target compound’s difluoro substitution could offer superior electronic modulation for applications like catalysis .

(c) Dimethyl (1R,2R)-4,5-Dimethyl-4-cyclohexene-1,2-dicarboxylate

Stereochemical and Ring-Size Variations

(a) Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7)

- Structure : Dioxolane ring with hydroxyphenyl and ester groups.

- Physical Properties : M.p. = 94–95°C; $[α]^{20}D = -80$ (CHCl$3$); characterized by $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and HPLC .

- Biological Activity : MIC values against S. aureus = 125 µg/mL; antifungal activity against C. albicans = 62.5 µg/mL .

- Comparison : The dioxolane ring’s smaller size and hydroxyphenyl group enable distinct hydrogen-bonding interactions, absent in the target compound. The target’s fluorinated cyclopentane may exhibit different pharmacokinetic profiles.

(b) Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

- Structure : Trans-configuration cyclohexene dicarboxylate.

- Stereochemistry : (1R,6R) configuration; CAS 17673-68-6 .

- Comparison : The trans-configuration reduces steric hindrance compared to cis-isomers. The target compound’s (1R,2R) cyclopentane may offer a more compact geometry for enantioselective catalysis.

Functional Group Variations: Oxo vs. Difluoro Substitution

Dimethyl (1R,2S)-4-Oxocyclopentane-1,2-dicarboxylate

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate, and how can enantiomeric purity be optimized?

- Methodology : Synthesis typically involves cyclopentane ring formation with stereoselective difluorination, followed by esterification. Enantiomeric purity can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques like chiral HPLC. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization. For example, highlights the use of chiral auxiliaries in dioxolane synthesis to achieve >99% enantiomeric excess (ee) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodology :

- X-ray crystallography : Provides definitive proof of the (1R,2R) configuration.

- NMR spectroscopy : Coupling constants (e.g., -values) between protons on the cyclopentane ring and fluorines can indicate spatial arrangement.

- Circular Dichroism (CD) : Detects optical activity correlated with the chiral centers.

- HPLC with chiral columns : Validates ee, as demonstrated in for structurally related dioxolanes .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodology :

- High-resolution LC-MS : Monitors degradation products in acidic/basic buffers.

- NMR stability assays : Track changes in peak integrity over time.

- Kinetic studies : Measure half-life () in simulated physiological conditions (e.g., pH 1–9).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculates energy barriers for fluorocyclopentane ring interactions with nucleophiles (e.g., amines, thiols).

- Molecular Dynamics (MD) : Simulates solvation effects and transition states.

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., fluorinated carbons) prone to attack.

Q. What experimental designs are optimal for evaluating the biological activity of this compound against microbial pathogens?

- Methodology :

- Minimum Inhibitory Concentration (MIC) assays : Follow CLSI guidelines (as in ) using serial dilutions in Mueller-Hinton broth or RPMI-1640 medium.

- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours.

- Synergy studies : Combine with antibiotics (e.g., amikacin) to identify potentiation effects.

- Reference Data Template :

| Microorganism | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

|---|---|---|

| S. aureus ATCC 29213 | Pending | Amikacin: 2–4 |

| C. albicans ATCC 10231 | Pending | Fluconazole: 1–2 |

Note: Actual MIC values require experimental validation .

Q. How does the geminal difluoro group influence the compound’s metabolic stability in in vitro hepatic microsome assays?

- Methodology :

- Microsomal incubation : Use human/rat liver microsomes with NADPH cofactor.

- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation.

- CYP enzyme inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for metabolism.

Data Contradictions and Resolution

- Stereochemical Stability : Some studies (e.g., ) report high stereochemical integrity under mild conditions, while others note racemization in strong acids/bases. Resolution requires pH-controlled storage and inert atmospheres during synthesis .

- Biological Activity Variability : Structural analogs ( ) show divergent MICs against Gram-negative vs. Gram-positive bacteria. Researchers should conduct species-specific assays and correlate results with lipophilicity (LogP) and membrane permeability .

Key Research Gaps

- In vivo Pharmacokinetics : No data exists on bioavailability or tissue distribution. Proposed studies: Rodent IV/PO dosing with plasma LC-MS monitoring.

- Mechanistic Targets : Unlike emixustat ( ), the compound’s biological targets are uncharacterized. Suggested approaches: Proteomic profiling or CRISPR-Cas9 knockout screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.